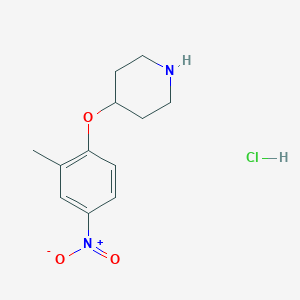

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-methyl-4-nitrophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3.ClH/c1-9-8-10(14(15)16)2-3-12(9)17-11-4-6-13-7-5-11;/h2-3,8,11,13H,4-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUNZTIFACHLNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30633406 | |

| Record name | 4-(2-Methyl-4-nitrophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138227-67-5 | |

| Record name | Piperidine, 4-(2-methyl-4-nitrophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138227-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methyl-4-nitrophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride, a heterocyclic amine of interest in pharmaceutical and agrochemical research. Due to the limited availability of specific experimental data for this compound, this document outlines the theoretical considerations for its basicity, derived from the known properties of piperidine and the influence of its substituents. Detailed experimental protocols for the determination of its acid dissociation constant (pKa) are provided, enabling researchers to ascertain its precise basic characteristics. This guide serves as a foundational resource for professionals engaged in the development and characterization of novel chemical entities incorporating the piperidine scaffold.

Introduction

This compound is a chemical intermediate recognized for its utility in the synthesis of more complex molecules.[1] The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, valued for its influence on the physicochemical and pharmacological properties of a molecule.[2] The basicity of the piperidine nitrogen is a critical parameter, governing factors such as solubility, lipophilicity, and the nature of interactions with biological targets. This guide focuses on the fundamental basic properties of this compound, providing a framework for its characterization.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Data for this compound

| Property | Value | Source |

| CAS Number | 138227-67-5 | [1][3] |

| Molecular Formula | C₁₂H₁₆N₂O₃·HCl | [1] |

| Molecular Weight | 272.73 g/mol | [1][3] |

| Appearance | Brown solid | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Basicity of this compound

The basicity of an amine is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant of its conjugate acid. For piperidine, the pKa of its conjugate acid is approximately 11.22, indicating it is a relatively strong organic base.[4] The basicity of substituted piperidines is influenced by the electronic effects of the substituents on the piperidine ring.

In the case of this compound, the piperidine nitrogen is the basic center. The substituents on the phenoxy ring, a methyl group and a nitro group, can indirectly influence the basicity of the piperidine nitrogen through the ether linkage. The electron-withdrawing nature of the nitro group is expected to decrease the electron density on the piperidine nitrogen, thereby reducing its basicity compared to unsubstituted piperidine. The methyl group, being weakly electron-donating, would have a minor opposing effect.

A precise pKa value for this compound is not currently available in the public domain. To obtain this crucial parameter, experimental determination or computational prediction is necessary.

Experimental Protocols for pKa Determination

The following are detailed methodologies for the experimental determination of the pKa value of this compound.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[5]

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is measured as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point of half-neutralization.

-

Preparation of the Sample Solution: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically deionized water or a water-cosolvent mixture if solubility is limited. A common starting concentration is around 1 mM.[7]

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).[6] Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube.

-

Titration: Titrate the sample solution with a standardized solution of sodium hydroxide (e.g., 0.1 M).[6] Add the titrant in small, precise increments, and record the pH reading after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa value is the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization.[8][9]

Principle: The absorbance of a solution of the compound is measured at various pH values. If the protonated and deprotonated forms of the molecule have different molar absorptivities at a specific wavelength, the pKa can be determined by analyzing the change in absorbance as a function of pH.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

-

Preparation of Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). From this stock, prepare a series of solutions with a constant concentration of the compound in each of the buffer solutions.

-

Spectrophotometric Measurement: Record the UV-Vis spectrum of each sample solution over an appropriate wavelength range.

-

Data Analysis: Plot the absorbance at a selected wavelength (where the difference in absorbance between the ionized and unionized forms is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Computational Prediction of pKa

In the absence of experimental data, computational methods can provide an estimate of the pKa value. Various software packages and web-based tools utilize different theoretical models, such as quantum mechanics and machine learning, to predict pKa values based on the chemical structure of the molecule.[12][13] These methods can be a valuable preliminary step before undertaking experimental work.

Logical Workflow for Basicity Determination

The following diagram illustrates a logical workflow for the characterization of the basic properties of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(2'-METHYL-4'-NITROPHENOXY) PIPERIDINE HYDROCHLORIDE suppliers & manufacturers in China [m.chemicalbook.com]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 11. pharmaguru.co [pharmaguru.co]

- 12. optibrium.com [optibrium.com]

- 13. peerj.com [peerj.com]

An In-Depth Technical Guide to 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride (CAS 138227-67-5)

A Versatile Intermediate in Pharmaceutical and Chemical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride, with the CAS number 138227-67-5, is a heterocyclic organic compound recognized primarily for its role as a key intermediate in the synthesis of more complex molecules. Its structure, featuring a piperidine ring linked to a substituted nitrophenoxy group, makes it a valuable building block in medicinal chemistry and agrochemical research. While extensive public data on the specific biological activity of this compound is limited, its utility is evident in its application for developing novel therapeutic agents, particularly those targeting the central nervous system. This technical guide synthesizes the available information on its chemical properties, potential applications, and the general synthetic and analytical methodologies relevant to its class of compounds.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The available data is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 138227-67-5 | [1] |

| Molecular Formula | C₁₂H₁₆N₂O₃·HCl | [1] |

| Molecular Weight | 272.73 g/mol | [1] |

| Appearance | Brown solid | [1] |

| Purity | ≥97% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis and Logical Relationships

A logical workflow for the synthesis of related 4-(phenoxy)piperidine derivatives can be visualized as follows:

Caption: Generalized synthetic workflow for 4-(phenoxy)piperidine derivatives.

Applications in Research and Development

The primary value of this compound lies in its role as a versatile chemical intermediate. The piperidine moiety is a common scaffold in many biologically active compounds, and the substituted phenoxy group allows for a variety of chemical modifications to explore structure-activity relationships (SAR).

Pharmaceutical Development

This compound serves as a crucial starting material for the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.[1] The 4-(phenoxy)piperidine scaffold is a known pharmacophore in compounds designed to interact with various receptors and transporters in the central nervous system. Research on related structures suggests potential applications in the development of:

-

Dopamine Receptor Ligands: Derivatives of 4-(phenoxy)piperidine have been investigated as antagonists for the dopamine D4 receptor, which is implicated in conditions such as schizophrenia and Parkinson's disease.

-

Serotonin Reuptake Inhibitors: The 4-(phenoxy)piperidine structure is also found in compounds designed to inhibit the reuptake of serotonin and/or noradrenaline, suggesting its utility in developing antidepressants and anxiolytics.

-

Opioid Receptor Modulators: The piperidine ring is a core component of many opioid analgesics. Modifications of the 4-position substituent can influence potency and selectivity for different opioid receptor subtypes.

-

Sigma Receptor Ligands: Various 4-substituted piperidines have been synthesized and evaluated as selective ligands for sigma-1 receptors, which are involved in a range of neurological functions and disorders.

Agrochemicals and Material Science

Beyond pharmaceuticals, this compound has potential applications in the formulation of pesticides and in the development of advanced materials like polymers and coatings.[1]

Biological Activity and Mechanism of Action

There is currently a lack of publicly available data on the specific biological activity, such as IC₅₀ or Kᵢ values, for this compound itself. Its primary role is that of an intermediate, and as such, it is the final synthesized molecules that are typically subjected to extensive biological testing.

The potential mechanism of action of derivatives synthesized from this intermediate would be dependent on the final molecular structure. However, the presence of the piperidine and phenoxy moieties suggests a likelihood of interaction with various G-protein coupled receptors (GPCRs) and ion channels within the central nervous system.

A conceptual diagram illustrating the potential role of this compound in a drug discovery workflow is presented below.

Caption: Role of the intermediate in a typical drug discovery workflow.

Experimental Protocols

Detailed experimental protocols for the use of this compound in specific biological assays are not available in the public domain. For researchers using this compound as a synthetic intermediate, standard organic chemistry techniques for nucleophilic substitution, protection/deprotection, and purification (e.g., column chromatography, recrystallization) would be applicable.

For the analysis of this compound and its derivatives, the following methods are generally employed:

-

High-Performance Liquid Chromatography (HPLC): To assess purity and monitor reaction progress.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound and its synthetic products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the identity of the synthesized molecules.

Conclusion

This compound (CAS 138227-67-5) is a valuable chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. While direct biological activity data for this specific compound is scarce, its structural features make it a key building block for the synthesis of a wide range of potentially bioactive molecules, particularly those targeting the central nervous system. Further research and publication of studies utilizing this intermediate would be beneficial for a more complete understanding of its full potential in drug discovery and development.

References

An In-depth Technical Guide to 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride (CAS No. 138227-67-5), a versatile chemical intermediate. Due to the limited availability of in-depth research on this specific compound, this guide synthesizes the available data from chemical suppliers and extrapolates general methodologies from related compounds to provide a foundational understanding for research and development applications. The primary utility of this compound lies in its role as a building block in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical development. This guide includes a detailed chemical structure, physicochemical properties, a proposed general synthetic workflow, and a conceptual diagram illustrating its application in drug discovery.

Chemical Identity and Properties

This compound is a substituted piperidine derivative. The presence of a piperidine ring, a common scaffold in many bioactive molecules, combined with a reactive nitrophenoxy group, makes it a valuable intermediate for creating diverse chemical libraries for screening and lead optimization.[1]

Chemical Structure

The molecular structure consists of a piperidine ring linked via an ether bond at the 4-position to a 2-methyl-4-nitrophenyl group. The piperidine nitrogen is protonated to form the hydrochloride salt.

References

Unraveling the Role of 4-(2-Methyl-4-nitro-phenoxy)-piperidine Hydrochloride: A Technical Guide for Researchers

For Immediate Release

Introduction

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride is a heterocyclic organic compound featuring a piperidine ring linked to a substituted nitrophenoxy group. While the piperidine scaffold is a cornerstone in the development of a vast array of therapeutic agents, publicly available scientific literature does not detail a specific, intrinsic mechanism of action for this compound itself. Instead, its primary and well-documented role is that of a versatile chemical intermediate, a foundational building block for the synthesis of more complex, biologically active molecules.[1]

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It will focus on its established application as a synthetic precursor and the broader pharmacological significance of the piperidine moiety.

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. It is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in both natural alkaloids and synthetic drugs.[2][3][4] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations allow for precise interactions with a wide range of biological targets.

Piperidine derivatives have been successfully developed for a multitude of therapeutic areas, demonstrating a broad pharmacological spectrum that includes:

-

Central Nervous System (CNS) Disorders: Many antipsychotics, analgesics (opioids), and antidepressants contain the piperidine motif.[5]

-

Antihistamines: Several second-generation antihistamines incorporate a piperidine ring.[5]

-

Anti-cancer Agents: The piperidine structure is found in various compounds investigated for their anti-tumor properties.[2]

-

Antiviral and Antimicrobial Agents: Piperidine derivatives have shown promise as antiviral and antimicrobial agents.[5][6]

-

Alzheimer's Disease: Donepezil, a piperidine derivative, is a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[5]

The diverse biological activities of piperidine-containing compounds underscore the importance of intermediates like this compound in the drug discovery and development pipeline.

Core Application: A Versatile Synthetic Intermediate

The principal utility of this compound lies in its role as a precursor in multi-step organic synthesis.[1] Its structure offers several points for chemical modification, allowing chemists to build more complex molecules with desired pharmacological properties. The key reactive sites include the secondary amine of the piperidine ring and the nitro group on the phenoxy ring, which can be a handle for further functionalization or can be reduced to an amine.

Generalized Synthetic Workflow

The use of this compound as an intermediate in a drug discovery program would typically follow a logical progression from initial synthesis to the generation of a final, biologically active compound. The following diagram illustrates a generalized workflow.

Quantitative Data and Experimental Protocols

A thorough review of scientific databases and literature reveals a lack of published studies detailing the specific biological activity of this compound. Consequently, there is no quantitative data, such as IC50 or EC50 values, to summarize in tabular format. Similarly, detailed experimental protocols for its mechanism of action cannot be provided as this information is not available in the public domain. The primary experimental context for this compound is in chemical synthesis, with protocols focusing on reaction conditions, purification, and characterization of the resulting products.

Conclusion

This compound is a valuable molecule for chemical synthesis, particularly in the fields of pharmaceutical and agrochemical research.[1] Its significance lies not in its own biological activity, which is not documented, but in its potential to be transformed into a diverse range of more complex molecules. The piperidine scaffold it contains is a well-established feature of many successful drugs.[2][3] For researchers in drug discovery and development, this compound represents a key starting point for the exploration of new chemical entities targeting a wide array of biological pathways. Future research originating from the use of this intermediate may lead to the development of novel therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijnrd.org [ijnrd.org]

- 6. researchgate.net [researchgate.net]

Unveiling the Potential: A Technical Guide to the Biological Profile of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride is a versatile chemical intermediate prominently featured in the synthesis of complex pharmaceutical agents, particularly those targeting neurological disorders.[1] While direct biological activity data for this specific compound is not extensively available in public literature, its structural motifs—a piperidine ring linked to a substituted phenoxy group—are common in a variety of biologically active molecules. This guide synthesizes the available information on this compound and explores the potential biological activities of molecules derived from this scaffold, providing a technical framework for its application in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₂H₁₇ClN₂O₃ |

| Molecular Weight | 272.73 g/mol |

| CAS Number | 138227-67-5 |

| Appearance | Brown solid |

| Purity | ≥ 97% (HPLC) |

| Storage Conditions | 0-8 °C |

Role as a Synthetic Intermediate

The primary utility of this compound lies in its role as a building block for more complex molecules.[1] The piperidine ring is a prevalent scaffold in medicinal chemistry, and the substituted phenoxy moiety allows for a variety of chemical modifications to explore structure-activity relationships (SAR). Its application has been noted in the development of pharmaceuticals for neurological disorders, as well as in the formulation of pesticides and in material science.[1]

Inferred Biological Relevance and Potential Signaling Pathways

Although direct biological data for the title compound is scarce, the broader class of phenoxy-piperidine derivatives has been investigated for various biological activities. This allows for the inference of potential therapeutic targets and signaling pathways for compounds synthesized from this intermediate.

Cholinesterase Inhibition

Derivatives of phenoxyethyl piperidine have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the degradation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. A proposed general signaling pathway for cholinesterase inhibition is depicted below.

Dopamine Receptor Antagonism

Structurally related compounds, such as those based on a 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold, have been identified as potent antagonists of the dopamine D4 receptor.[2] Dopamine receptors are implicated in various neurological and psychiatric conditions, including Parkinson's disease and schizophrenia. A simplified diagram illustrating a potential experimental workflow for identifying such antagonists is shown below.

Generalized Experimental Protocols

While specific protocols for this compound are not available, the following are generalized methodologies for assessing the biological activities of its derivatives, based on the activities of structurally similar compounds.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard method for measuring AChE and BuChE activity.

Objective: To determine the concentration of a test compound required to inhibit 50% of cholinesterase activity (IC₅₀).

Materials:

-

Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (phenoxy-piperidine derivative)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, DTNB solution, and various concentrations of the test compound.

-

Add the cholinesterase enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

Measure the absorbance of the yellow product (5-thio-2-nitrobenzoate anion) at 412 nm at regular intervals.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Dopamine D4 Receptor Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the D4 receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D4 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).

-

Radiolabeled ligand (e.g., [³H]-Spiperone).

-

Non-specific binding control (e.g., Haloperidol).

-

Test compound (phenoxy-piperidine derivative).

-

Assay buffer (e.g., Tris-HCl with cofactors).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In assay tubes, combine the cell membranes, radiolabeled ligand, and either buffer (for total binding), non-specific binding control, or the test compound.

-

Incubate the mixture to allow for binding equilibrium to be reached (e.g., 60 minutes at room temperature).

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound is a valuable starting material for the synthesis of novel compounds with potential therapeutic applications in neurology. While direct evidence of its biological activity is limited, the established activities of structurally related phenoxy-piperidine derivatives, particularly as cholinesterase inhibitors and dopamine receptor antagonists, provide a strong rationale for its use in drug discovery programs targeting these pathways. The generalized protocols and conceptual frameworks presented in this guide offer a starting point for researchers to explore the biological potential of novel molecules derived from this versatile intermediate. Further synthesis and biological evaluation of derivatives are necessary to fully elucidate their therapeutic promise.

References

An In-depth Technical Guide to 4-(2-Methyl-4-nitro-phenoxy)-piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride is a heterocyclic organic compound featuring a piperidine ring linked to a substituted nitrophenoxy moiety. While specific peer-reviewed studies on this exact molecule are not extensively available in the public domain, its structural components suggest its role as a key intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research. This technical guide consolidates available information on its chemical properties, proposes a detailed synthetic protocol based on established chemical reactions, and explores its potential biological activities by drawing parallels with structurally related compounds. The information herein is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar phenoxypiperidine derivatives.

Chemical Properties and Data

Based on its structure, this compound is a salt, likely a solid at room temperature, with solubility in polar solvents. The presence of the piperidine ring, a common scaffold in medicinal chemistry, and the reactive nitrophenoxy group, makes it a versatile building block for further chemical modifications. The hydrochloride salt form generally enhances the compound's stability and aqueous solubility.

Table 1: Physicochemical Data for this compound and Related Analogs

| Property | This compound | 4-(Phenoxypiperidine) (General) | Notes |

| Molecular Formula | C₁₂H₁₇ClN₂O₃ | C₁₁H₁₅NO | Varies with substitution |

| Molecular Weight | 272.73 g/mol | 177.24 g/mol | Varies with substitution |

| Appearance | Likely a crystalline solid | Varies | Dependent on purity and salt form |

| Solubility | Expected to be soluble in water and polar organic solvents | Varies | Generally soluble in organic solvents |

| pKa (Piperidine N) | ~8-10 (Estimated) | ~8-10 | Typical for secondary amines in a piperidine ring |

Note: The data for this compound is based on its chemical structure, while the data for the general 4-(phenoxypiperidine) is illustrative for the parent scaffold.

Synthesis Protocol: Williamson Ether Synthesis

A plausible and widely used method for the synthesis of 4-phenoxypiperidines is the Williamson ether synthesis.[1][2][3][4][5] This reaction involves the coupling of an alcohol (or its corresponding alkoxide) with an organohalide. For the synthesis of 4-(2-Methyl-4-nitro-phenoxy)-piperidine, this would involve the reaction of 4-hydroxypiperidine with a suitably activated 2-methyl-4-nitrophenol derivative.

Materials and Reagents

-

N-Boc-4-hydroxypiperidine

-

2-Methyl-4-nitrophenol

-

Sodium hydride (NaH) or other suitable base (e.g., potassium carbonate)

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., 1,4-dioxane or diethyl ether)

-

Hexanes

Experimental Procedure

Step 1: Protection of the Piperidine Nitrogen

To prevent side reactions at the piperidine nitrogen, it is typically protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. N-Boc-4-hydroxypiperidine is a commercially available starting material.

Step 2: Formation of the Phenoxide

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-methyl-4-nitrophenol (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Sodium hydride is highly reactive and flammable; handle with care under an inert atmosphere. Hydrogen gas will be evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.

Step 3: Williamson Ether Synthesis

-

To the solution of the sodium phenoxide, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF dropwise at room temperature.

-

Heat the reaction mixture to 50-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-4-(2-methyl-4-nitro-phenoxy)-piperidine.

Step 4: Purification of the Protected Intermediate

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc protected intermediate.

Step 5: Deprotection of the Piperidine Nitrogen and Salt Formation

-

Dissolve the purified N-Boc-4-(2-methyl-4-nitro-phenoxy)-piperidine in a minimal amount of a suitable solvent such as diethyl ether or 1,4-dioxane.

-

Add a solution of hydrochloric acid (excess, e.g., 4M in 1,4-dioxane or saturated in diethyl ether) dropwise with stirring.

-

A precipitate of this compound should form.

-

Stir the suspension at room temperature for 1-2 hours to ensure complete deprotection and salt formation.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether or hexanes, and dry under vacuum to yield the final product.

Proposed synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

While direct biological data for this compound is scarce, the structural motifs present in the molecule allow for informed hypotheses regarding its potential biological targets and activities. Piperidine derivatives are known to interact with a wide range of biological targets, particularly within the central nervous system.[6][7]

Neurological Applications

The phenoxypiperidine scaffold is a common feature in compounds targeting neurological disorders.[8] The linkage of an aromatic system to the piperidine ring via an ether bond is found in various centrally acting agents. The substitution pattern on the phenyl ring, in this case, a methyl and a nitro group, would significantly influence the compound's electronic and steric properties, and therefore its binding affinity and selectivity for specific receptors or enzymes.

Potential Targets in the CNS:

-

Dopamine and Serotonin Transporters: Phenylpiperidine derivatives are known to interact with monoamine transporters, including those for dopamine (DAT) and serotonin (SERT).[8] Inhibition of these transporters can lead to antidepressant and anxiolytic effects.

-

Sigma Receptors: The phenoxypiperidine moiety is also found in ligands for sigma receptors, which are implicated in a variety of neurological conditions, including pain, psychosis, and neurodegenerative diseases.[9]

-

NMDA Receptors: Certain phencyclidine (PCP) derivatives, which share the piperidine core, are potent NMDA receptor antagonists.[10] While structurally distinct, the potential for interaction with ion channels cannot be entirely ruled out.

Other Potential Activities

-

Antimicrobial and Antioxidant Effects: Some piperidine derivatives have been reported to exhibit antimicrobial and antioxidant properties.[11][12] The nitroaromatic group can also contribute to such activities.

Hypothesized interactions with CNS targets and potential downstream effects.

Conclusion and Future Directions

This compound is a chemical entity with significant potential as a synthetic intermediate in drug discovery. Its structural features suggest a likely role in the development of novel therapeutics, particularly for neurological disorders. The lack of detailed public data on this specific compound highlights an opportunity for further research. Future studies should focus on the definitive synthesis and characterization of this molecule, followed by a comprehensive biological evaluation to elucidate its pharmacological profile. Screening against a panel of CNS targets, including monoamine transporters and sigma receptors, would be a logical starting point to uncover its potential therapeutic applications. Such research would not only provide valuable data on this specific compound but also contribute to the broader understanding of the structure-activity relationships of phenoxypiperidine derivatives.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Khan Academy [khanacademy.org]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines mouse forebrain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The relationship between structure and antioxidative activity of piperidine nitroxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unveiling 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the realms of pharmaceutical and agrochemical research. Its chemical structure, featuring a piperidine ring linked to a substituted nitrophenoxy moiety, presents a versatile scaffold for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the available information on its discovery, history, and physicochemical properties, alongside a discussion of potential synthetic strategies and areas of biological investigation based on related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 138227-67-5 |

| Molecular Formula | C₁₂H₁₆N₂O₃·HCl |

| Molecular Weight | 272.73 g/mol |

| Appearance | Brown solid |

| Storage Conditions | 0-8 °C |

Discovery and History

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in peer-reviewed journals. However, based on general principles of organic chemistry and published syntheses of analogous compounds, a plausible synthetic route can be proposed.

Proposed Synthetic Pathway

A potential synthesis could involve the nucleophilic aromatic substitution (SNAr) reaction between a suitable piperidine precursor and a substituted nitroaromatic compound. A generalized workflow for such a synthesis is depicted in the following diagram.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

-

Formation of the Piperidine Alkoxide: To a solution of 4-hydroxypiperidine in an appropriate aprotic solvent (e.g., anhydrous dimethylformamide or tetrahydrofuran), a strong base such as sodium hydride (NaH) would be added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture would be stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 4-hydroxypiperidine.

-

Nucleophilic Aromatic Substitution: A solution of 1-fluoro-2-methyl-4-nitrobenzene in the same solvent would then be added dropwise to the reaction mixture. The reaction would be allowed to proceed at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation of the Free Base: Upon completion, the reaction would be quenched with water and the product extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers would be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude free base of 4-(2-Methyl-4-nitro-phenoxy)-piperidine. Purification could be achieved by column chromatography.

-

Formation of the Hydrochloride Salt: The purified free base would be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same or a miscible solvent would be added dropwise with stirring. The resulting precipitate, this compound, would be collected by filtration, washed with a cold solvent, and dried under vacuum.

Potential Biological Activity and Mechanism of Action

While specific biological data for this compound is not available in the public domain, the structural motifs present in the molecule, namely the phenoxy-piperidine core and the nitroaromatic group, are found in various biologically active compounds. This allows for speculation on its potential pharmacological profile.

Analogues and Their Biological Targets

Research on related phenoxy-piperidine derivatives has shown activity at various central nervous system (CNS) targets. For example, certain analogues have been investigated as ligands for dopamine and serotonin receptors. The piperidine moiety is a common scaffold in many CNS-active drugs.

The presence of the nitro group can influence the electronic properties of the aromatic ring and may be a key feature for interaction with specific biological targets. In medicinal chemistry, nitro groups are sometimes incorporated to modulate activity or can be bioreduced in vivo to other functional groups.

A potential, though unconfirmed, signaling pathway that could be modulated by compounds with a phenoxy-piperidine scaffold is the G-protein coupled receptor (GPCR) signaling cascade, given that many dopamine and serotonin receptors belong to this family.

Caption: Generalized GPCR signaling pathway potentially modulated by phenoxy-piperidine derivatives.

Conclusion and Future Directions

This compound serves as a valuable chemical intermediate. While detailed information on its discovery, history, and specific biological activity is currently limited in the public domain, its structural features suggest potential for the development of novel compounds targeting the central nervous system. Further research is warranted to elucidate its pharmacological profile, including its mechanism of action and potential therapeutic applications. The synthesis of a focused library of analogues and their subsequent biological evaluation would be a logical next step in exploring the potential of this chemical scaffold.

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride molecular weight and formula

Technical Guide: 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of this compound, a versatile chemical intermediate. It details the compound's physicochemical properties, provides a detailed experimental protocol for its synthesis via the Williamson ether synthesis, outlines purification techniques, and discusses its applications in research and development.

Physicochemical Properties and Specifications

This compound is a chemical compound recognized for its utility as a building block in the synthesis of more complex molecules.[1] Its structure, featuring a piperidine ring linked to a nitrophenoxy group, makes it a valuable intermediate in medicinal chemistry and materials science.[1] The hydrochloride salt form often enhances the compound's stability and solubility.[2]

All quantitative data for the compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₁₆N₂O₃·HCl |

| Molecular Weight | 272.73 g/mol |

| CAS Number | 138227-67-5 |

| Appearance | Brown Solid |

| Purity | ≥ 97% (as determined by HPLC) |

| Storage Conditions | Store at 0-8 °C |

Data sourced from Chem-Impex.[1]

Experimental Protocols

The synthesis of this compound can be effectively achieved through the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an alkyl halide.[3][4] The general mechanism involves the Sₙ2 reaction of a phenoxide ion with a suitable electrophile.[4]

Synthesis via Williamson Ether Synthesis

This protocol describes the reaction between 2-methyl-4-nitrophenol and a protected piperidine derivative, followed by deprotection and salt formation.

Materials:

-

2-Methyl-4-nitrophenol

-

1-Boc-4-hydroxypiperidine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 4M solution in 1,4-dioxane

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Alkoxide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 2-methyl-4-nitrophenol (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Deprotonation: Add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve and the sodium phenoxide salt will form.

-

Mitsunobu Reaction (Alternative to direct alkylation): In a separate flask, dissolve 1-Boc-4-hydroxypiperidine (1.2 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

-

Cool the piperidine solution to 0 °C and slowly add DIAD (1.5 eq) dropwise. A color change is typically observed.

-

Coupling: Transfer the activated piperidine solution to the flask containing the sodium 2-methyl-4-nitrophenoxide via cannula. Allow the reaction to warm to room temperature and stir overnight.

-

Workup and Extraction: Quench the reaction by slowly adding water. Remove the THF under reduced pressure. Dilute the residue with dichloromethane (DCM) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude Boc-protected product.[5]

-

Deprotection and Salt Formation: Dissolve the crude intermediate in a minimal amount of dichloromethane. Add an excess of 4M HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 2-4 hours. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Purification of the Final Compound

If the product purity is below the desired specification, recrystallization is an effective purification method.[6]

Procedure:

-

Dissolve the crude solid in a minimum amount of a hot solvent, such as isopropanol or an ethanol/water mixture.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the mixture in an ice bath to maximize precipitation.[4]

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.[7]

Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of the target compound.

Applications in Research and Development

This compound is a valuable intermediate primarily utilized in the synthesis of novel, biologically active compounds.

-

Pharmaceutical Development: The piperidine motif is a common scaffold in medicinal chemistry. This compound serves as a starting material for synthesizing molecules targeting various biological pathways, with particular relevance in the development of agents for neurological disorders.[1][2] The nitro group can also be a key functional handle, for example, by being reduced to an amine for further derivatization.

-

Biochemical Research: Researchers use this compound in studies involving receptor binding and enzyme inhibition to help elucidate complex biological processes.[1] Its structure can be modified to explore structure-activity relationships (SAR) for specific biological targets.

-

Agrochemicals and Materials Science: The compound has potential applications in the formulation of pesticides and in the development of advanced materials like polymers and coatings.[1][2]

References

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride is a synthetic molecule belonging to the phenoxy-piperidine class of compounds. While direct research on this specific molecule is not extensively published, its structural features strongly suggest its potential as a valuable tool in neuroscience research, particularly in the study of dopamine receptors. This technical guide consolidates information on its chemical properties and explores its potential research applications based on the well-documented activities of structurally similar compounds. This document provides a prospective framework for its investigation, including hypothesized mechanisms of action, potential experimental workflows, and relevant quantitative data from analogous compounds to guide future research endeavors.

Introduction

This compound is a research chemical available from several commercial suppliers.[1][2] Its core structure consists of a piperidine ring linked via an ether bond to a 2-methyl-4-nitrophenol group. The piperidine moiety is a common scaffold in many centrally active pharmaceuticals, and the phenoxy-piperidine linkage is characteristic of a class of compounds known to interact with various G-protein coupled receptors (GPCRs).[3] Based on extensive research on analogous 4-phenoxy-piperidine derivatives, this compound is a compelling candidate for investigation as a modulator of dopaminergic neurotransmission, with a potential focus on the dopamine D4 receptor.[4][5][6][7][8]

Chemical Properties

A summary of the key chemical properties for this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 138227-67-5 | [1][2] |

| Molecular Formula | C12H17ClN2O3 | [1][2] |

| Molecular Weight | 272.73 g/mol | [1][2] |

| Appearance | Brown solid | [9] |

| Purity | Typically ≥97% (HPLC) | [9] |

| Storage Conditions | 0-8 °C | [9] |

Potential Research Applications in Neuroscience

The primary hypothesized research application for this compound lies in its potential to act as a selective antagonist for the dopamine D4 receptor. This hypothesis is built upon structure-activity relationship (SAR) studies of a range of 4-phenoxy-piperidine and 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives.[4][7]

Dopamine D4 Receptor Antagonism

The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is primarily expressed in the limbic system of the brain and has been implicated in the pathophysiology of various neuropsychiatric disorders, including schizophrenia, ADHD, and substance abuse. Selective D4 antagonists are therefore of significant interest as potential therapeutic agents with a reduced side-effect profile compared to less selective antipsychotics.

The general structure of this compound aligns well with the pharmacophore for D4 antagonists. The piperidine nitrogen can interact with a key aspartate residue in the receptor's binding pocket, while the phenoxy group can engage in hydrophobic and aromatic interactions. The specific substitutions on the phenyl ring (the 2-methyl and 4-nitro groups) would likely modulate the binding affinity and selectivity for the D4 receptor over other dopamine receptor subtypes (D2, D3) and other GPCRs.

Potential Therapeutic Areas of Investigation

-

Schizophrenia: As a potential D4 antagonist, this compound could be investigated for its efficacy in animal models of schizophrenia.

-

ADHD: The role of the D4 receptor in attention and executive function makes this compound a candidate for preclinical studies related to ADHD.

-

Substance Abuse and Addiction: Given the involvement of the dopamine system in reward and reinforcement, the compound could be explored for its ability to modulate drug-seeking behaviors.

Quantitative Data from Structurally Related Compounds

To guide initial experimental design, the following table summarizes the binding affinities (Ki) of several structurally related 4-phenoxy-piperidine derivatives for the human dopamine D4 receptor. It is important to note that these values are for analogous compounds and the activity of this compound may differ.

| Compound | Dopamine D4 Receptor Ki (nM) | Reference |

| 4,4-difluoro-3-(phenoxymethyl)piperidine derivative 14a | 0.3 | [7] |

| 4,4-difluoro-3-(p-fluorophenoxy-methyl)piperidine | 140 - 320 | [7] |

| 4,4-difluoro-3-(3,4-difluorophenoxy-methyl)piperidine | 140 - 320 | [7] |

| 4,4-difluoro-3-(4-fluoro-3-methylphenoxy-methyl)piperidine | 140 - 320 | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the potential activity of this compound as a dopamine D4 receptor antagonist.

Dopamine Receptor Binding Assay

This protocol is designed to determine the binding affinity of the test compound for the dopamine D4 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D4 receptor.

-

[³H]-spiperone (radioligand).

-

This compound (test compound).

-

Haloperidol (for non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare membranes from HEK293 cells expressing the D4 receptor.

-

In a 96-well plate, add a fixed concentration of [³H]-spiperone.

-

Add varying concentrations of the test compound (e.g., from 10⁻¹⁰ to 10⁻⁵ M).

-

For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).

-

Add the cell membranes to initiate the binding reaction.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Analyze the data to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.[10]

Functional Assay: cAMP Accumulation

This assay determines whether the compound acts as an agonist, antagonist, or inverse agonist at the D4 receptor by measuring its effect on intracellular cyclic AMP (cAMP) levels. Since D4 receptors are typically Gi-coupled, their activation inhibits adenylyl cyclase, leading to a decrease in cAMP.[11][12]

Materials:

-

CHO-K1 cells co-expressing the human dopamine D4 receptor and a cAMP-responsive reporter system (e.g., GloSensor).

-

Forskolin (to stimulate cAMP production).

-

This compound (test compound).

-

Dopamine (as a reference agonist).

-

Assay buffer and cell culture medium.

Procedure:

-

Plate the cells in a 96-well plate and allow them to attach overnight.

-

To determine antagonist activity, pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin.

-

To determine agonist activity, incubate the cells with varying concentrations of the test compound in the presence of forskolin.

-

Measure the luminescence or fluorescence signal from the cAMP reporter system.

-

Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists).

Visualizations

Hypothesized Signaling Pathway

Caption: Hypothesized signaling pathway of the dopamine D4 receptor and the inhibitory effect of the antagonist.

Experimental Workflow for Compound Characterization

Caption: A logical workflow for the characterization of the test compound's pharmacological profile.

Conclusion

While direct experimental data for this compound is currently lacking in peer-reviewed literature, its chemical structure strongly suggests its potential as a research tool in neuroscience. Based on the extensive evidence from structurally related 4-phenoxy-piperidine derivatives, it is hypothesized to be a dopamine D4 receptor antagonist. The experimental protocols and workflows outlined in this guide provide a clear path for researchers to investigate this hypothesis and to characterize its pharmacological profile. Elucidation of its activity could provide a valuable new chemical probe for studying the role of the dopamine D4 receptor in health and disease and may serve as a starting point for the development of novel therapeutics for neuropsychiatric disorders.

Disclaimer: The potential research applications and mechanisms of action described in this document are based on the analysis of structurally similar compounds and are intended for research guidance only. The actual biological activity of this compound must be confirmed through rigorous experimental investigation.

References

- 1. 4-(2'-METHYL-4'-NITROPHENOXY) PIPERIDINE HYDROCHLORIDE suppliers & manufacturers in China [m.chemicalbook.com]

- 2. 4-(2'-METHYL-4'-NITROPHENOXY) PIPERIDINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

- 3. 4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride | 1220028-65-8 | Benchchem [benchchem.com]

- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A series of 6- and 7-piperazinyl- and -piperidinylmethylbenzoxazinones with dopamine D4 antagonist activity: discovery of a potential atypical antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 10. benchchem.com [benchchem.com]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride, a key intermediate in pharmaceutical development. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for forming ether linkages. An alternative method utilizing the Mitsunobu reaction is also discussed.

Reaction Principle

The primary synthetic route involves the nucleophilic substitution reaction between the deprotonated hydroxyl group of 4-hydroxypiperidine and an activated aryl halide, in this case, a hypothetical halo-substituted precursor of 2-methyl-4-nitrophenol, or more directly, via activation of the phenolic hydroxyl group. A more practical approach, and the one detailed below, involves the reaction of 4-hydroxypiperidine with 2-methyl-4-nitrophenol under conditions that promote ether formation. The synthesis is completed by the formation of the hydrochloride salt of the resulting piperidine derivative.

The overall reaction scheme is as follows:

Step 1: Ether Formation (Williamson Ether Synthesis) 4-Hydroxypiperidine + 2-Methyl-4-nitrophenol → 4-(2-Methyl-4-nitro-phenoxy)-piperidine

Step 2: Hydrochloride Salt Formation 4-(2-Methyl-4-nitro-phenoxy)-piperidine + HCl → this compound

Experimental Protocols

Method 1: Williamson Ether Synthesis

This protocol details the synthesis of the target compound via a Williamson ether synthesis approach, which is a reliable method for forming ethers.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |

| 4-Hydroxypiperidine | 101.15 | 5.0 g | 49.4 | Reactant |

| 2-Methyl-4-nitrophenol | 153.14 | 7.6 g | 49.4 | Reactant |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 2.4 g | 60.0 | Base |

| N,N-Dimethylformamide (DMF) | - | 100 mL | - | Solvent |

| Diethyl ether | - | As needed | - | Extraction Solvent |

| Saturated aq. Ammonium Chloride | - | As needed | - | Quenching Agent |

| Brine | - | As needed | - | Washing Agent |

| Anhydrous Magnesium Sulfate | - | As needed | - | Drying Agent |

| Hydrochloric Acid (in diethyl ether) | - | As needed | - | Salt Formation |

Procedure

-

Preparation of the Alkoxide:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-hydroxypiperidine (5.0 g, 49.4 mmol) and anhydrous N,N-dimethylformamide (DMF, 100 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully add sodium hydride (2.4 g of a 60% dispersion in mineral oil, 60.0 mmol) portion-wise to the stirred solution over 30 minutes. Caution: Sodium hydride reacts violently with water and is flammable. Handle under an inert atmosphere.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.

-

-

Ether Synthesis:

-

Dissolve 2-methyl-4-nitrophenol (7.6 g, 49.4 mmol) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(2-methyl-4-nitro-phenoxy)-piperidine.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure free base.

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified 4-(2-methyl-4-nitro-phenoxy)-piperidine in a minimal amount of anhydrous diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

-

Method 2: Mitsunobu Reaction (Alternative Protocol)

The Mitsunobu reaction is another powerful method for forming ethers, particularly when the Williamson ether synthesis is not effective. It typically proceeds with inversion of stereochemistry at the alcohol carbon.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |

| 4-Hydroxypiperidine | 101.15 | 5.0 g | 49.4 | Reactant |

| 2-Methyl-4-nitrophenol | 153.14 | 7.6 g | 49.4 | Reactant |

| Triphenylphosphine (PPh₃) | 262.29 | 15.5 g | 59.3 | Reagent |

| Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | 174.15 (DEAD) | 10.3 mL | 59.3 | Reagent |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | Solvent |

| Hydrochloric Acid (in diethyl ether) | - | As needed | - | Salt Formation |

Procedure

-

Reaction Setup:

-

In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-hydroxypiperidine (5.0 g, 49.4 mmol), 2-methyl-4-nitrophenol (7.6 g, 49.4 mmol), and triphenylphosphine (15.5 g, 59.3 mmol) in anhydrous tetrahydrofuran (THF, 150 mL).

-

Cool the solution to 0 °C in an ice bath.

-

-

Mitsunobu Reaction:

-

Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (10.3 mL, 59.3 mmol) dropwise to the stirred solution over 30 minutes.

-

After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue directly by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the reduced hydrazinedicarboxylate.

-

-

Hydrochloride Salt Formation:

-

Follow the same procedure as described in Method 1 for the formation of the hydrochloride salt from the purified free base.

-

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Analogy (Logical Relationship)

Caption: Logical steps in the synthesis of the target compound.

Application Notes and Protocols for 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of a wide range of biologically active molecules.[1] Its structural features, including the piperidine ring and the substituted phenoxy moiety, make it a valuable building block for developing novel therapeutic agents, particularly those targeting the central nervous system (CNS).[1] Research into derivatives of similar 4-phenoxypiperidine scaffolds has revealed significant potential for modulating the activity of critical neurological targets, such as dopamine and NMDA receptors, which are implicated in a variety of neurological and psychiatric disorders. These disorders include schizophrenia, Parkinson's disease, and Alzheimer's disease.[1][2]

This document provides detailed application notes on the utility of this compound in drug discovery, along with experimental protocols for the synthesis of its derivatives and their subsequent biological evaluation.

Applications in Drug Discovery

The primary application of this compound in drug discovery is as a scaffold for the synthesis of more complex molecules with therapeutic potential. The piperidine nitrogen atom provides a convenient point for chemical modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize pharmacological properties.

Targeting Dopamine D4 Receptors

Derivatives of 4-phenoxypiperidine have been investigated as antagonists of the dopamine D4 receptor. The D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic system of the brain and is involved in cognition, emotion, and reward pathways.[3][4][5] Antagonism of the D4 receptor is a promising therapeutic strategy for the treatment of schizophrenia and other psychotic disorders.[6]

Targeting NMDA Receptors

The 4-phenoxypiperidine scaffold is also a core component of compounds designed to modulate the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[1][7] However, excessive activation of NMDA receptors can lead to excitotoxicity and neuronal cell death, a process implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2][7] Non-competitive antagonists of the NMDA receptor can offer neuroprotective effects.

Quantitative Data

While specific biological data for this compound itself is not extensively available, the following table presents representative data for a derivative synthesized from a similar 4-phenoxypiperidine core, illustrating its potential as a high-affinity ligand for the dopamine D4 receptor.

| Compound | Target Receptor | Assay Type | Ki (nM) |

| Belaperidone | Dopamine D4 | Radioligand Binding | 3.1 |

| Belaperidone | Dopamine D2 | Radioligand Binding | 105 |

| Belaperidone | Serotonin 5-HT2A | Radioligand Binding | 3.3 |

Data for Belaperidone, a compound with a related structural scaffold, is provided for illustrative purposes.[8]

Experimental Protocols

Synthesis of N-Substituted 4-(2-Methyl-4-nitro-phenoxy)-piperidine Derivatives

This protocol describes a general method for the N-alkylation of 4-(2-Methyl-4-nitro-phenoxy)-piperidine to introduce various substituents.

Materials:

-

This compound

-

Desired alkyl or benzyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

-

Stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride salt.

-

Add the desired alkyl or benzyl halide (1.2 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired N-substituted derivative.

Dopamine D4 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of synthesized compounds for the human dopamine D4 receptor.

Materials:

-

Membranes from CHO or HEK293 cells stably expressing the human dopamine D4 receptor.

-

[³H]-Spiperone (radioligand).

-

Haloperidol (non-specific binding competitor).

-

Test compounds (synthesized derivatives).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters.

-

Cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add assay buffer, cell membranes, [³H]-Spiperone (at a concentration near its Kd), and either the test compound, buffer (for total binding), or haloperidol (for non-specific binding).

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC50 value for each test compound.

-

Convert the IC50 values to Ki values using the Cheng-Prusoff equation.

NMDA Receptor Antagonist Screening using Electrophysiology

This protocol describes a method to screen for antagonistic activity of synthesized compounds on NMDA receptors using automated patch-clamp electrophysiology.

Materials:

-

HEK293 cells expressing recombinant human NMDA receptors (e.g., GluN1/GluN2A or GluN1/GluN2B subunits).

-

External solution: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Internal solution: Containing appropriate salts to mimic the intracellular environment.

-

Glutamate (agonist).

-

Glycine (co-agonist).

-

Test compounds.

-

Automated patch-clamp system.

Procedure:

-

Culture the HEK293 cells expressing the NMDA receptors according to standard protocols.

-